Fumaric acid (FA) and its esters, known as fumaric acid esters (FAEs), have been extensively studied due to their therapeutic potential in various diseases. Originally used in the treatment of psoriasis, FAEs have shown promising results in multiple sclerosis (MS) and other immune-mediated conditions. The mechanism of action of FAEs is multifaceted, involving immunomodulatory and neuroprotective effects, as well as antioxidative properties2359. This comprehensive analysis will delve into the details of the studies conducted on FAEs, focusing on their mechanism of action and applications in different fields.
FAEs have been used for over two decades in Western Europe as a systemic treatment for psoriasis. Clinical studies have demonstrated the efficacy of FAEs in reducing psoriatic symptoms, with DMF being identified as the most essential component in the therapeutic formulation68. The treatment has been associated with side effects such as gastrointestinal discomfort and lymphopenia, but overall, it maintains a good long-term safety profile68.
FAEs have emerged as a promising treatment for relapsing-remitting multiple sclerosis (RRMS). Clinical trials have shown that DMF can significantly reduce the number of gadolinium-enhancing lesions in RRMS patients, indicating its potential to preserve myelin and axonal density25. The immunomodulatory and neuroprotective effects of FAEs contribute to their therapeutic efficacy in MS310.
Interestingly, FAEs have also been shown to enhance the antibacterial superoxide-anion generation in human monocytes, suggesting a role in innate defense against microorganisms7. This property could have implications for the treatment of infections, particularly in immunocompromised patients.
Beyond their use in psoriasis and MS, FAEs have been investigated for their potential in treating other conditions such as autoimmune myocarditis, ischemia and reperfusion, and HIV-associated neurocognitive disorders (HAND). In vivo studies have indicated that fumaric acid may have inhibitory effects on carcinogenesis, and FAEs have been utilized in the fabrication of biodegradable scaffolds for tissue engineering and drug delivery vehicles9.
FAEs, particularly dimethyl fumarate (DMF), have been shown to induce a transient increase in intracellular free calcium concentration, which may be linked to their antiproliferative effects on keratinocytes1. DMF also inhibits nuclear factor kappa B (NF-κB)-dependent transcription of pro-inflammatory genes in human endothelial cells and induces apoptosis in peripheral CD4+ and CD8+ T-lymphocytes25. Furthermore, DMF has been reported to exert antioxidative effects by inducing the transcription factor Nrf-2, which contributes to its neuroprotective properties2. In addition to these effects, DMF and its metabolite monomethyl fumarate (MMF) have been found to prevent pyroptosis, a pro-inflammatory form of cell death, by inhibiting the activation of the NLRP3 inflammasome4. These mechanisms highlight the potential of FAEs in modulating immune responses and protecting cells from oxidative stress.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: